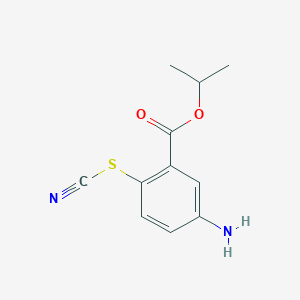

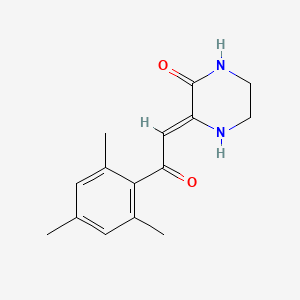

N-(2,5-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

Descripción general

Descripción

Synthesis Analysis

The synthesis of related urea derivatives involves the reaction of corresponding amines with isocyanates or carbodiimides to form the urea linkage. For instance, E. Chalina and Lidia Chakarova synthesized a series of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas demonstrating significant hypotensive and antiarrhythmic activities in anesthetized rats, highlighting the potential for similar synthetic approaches for N-(2,5-Dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea (Chalina & Chakarova, 1998).

Aplicaciones Científicas De Investigación

Complexation-Induced Unfolding of Heterocyclic Ureas

Heterocyclic ureas exhibit interesting behavior in their ability to form multiply hydrogen-bonded complexes. These compounds, including variants with dimethoxyphenyl groups, undergo concentration-dependent unfolding to form complex structures. This property is explored for its potential in creating self-assembling materials, highlighting a primitive mimicry of peptide helix-to-sheet transitions (Corbin et al., 2001).

Nitrogen Incorporation into Carbon Matrices

The modification of polymer-derived carbons with urea to incorporate nitrogen surface functional groups demonstrates an increase in adsorption capacity. This process, relevant to the purification of fuel sources, showcases the utility of urea derivatives in enhancing material properties for environmental applications (Seredych et al., 2010).

Conformational Adjustments in Urea and Thiourea Assemblies

Urea derivatives, including those similar to the query compound, show conformational adjustments that have implications for the design of molecular assemblies. These adjustments are crucial for understanding how such compounds can be utilized in the creation of complex molecular structures (Phukan & Baruah, 2016).

Fluoride Selective Sensors

A naphthalene derivative containing a urea group demonstrates selective sensing capabilities for fluoride ions. This property is attributed to the unique interaction between fluoride and the urea group, making such compounds valuable in the development of selective chemical sensors (Cho et al., 2003).

Inhibition of Tyrosine Kinases

Urea derivatives are also explored for their biological activity, particularly as inhibitors of tyrosine kinases involved in cancer progression. This research demonstrates the potential of such compounds in the development of new therapeutic agents (Thompson et al., 2005).

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-14-10-11-18(24-2)17(12-14)21-19(22)20-16-9-5-7-13-6-3-4-8-15(13)16/h3-4,6,8,10-12,16H,5,7,9H2,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWCKQVXYQOPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)NC2CCCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824083 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2,5-Dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4623631.png)

![4-ethoxy-N,3-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4623643.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4623673.png)

![3-(2-furyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B4623681.png)

![4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4623685.png)

![1-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4623691.png)

![ethyl 4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B4623692.png)

![1-[(4-isopropylphenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4623696.png)

![4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid](/img/structure/B4623711.png)